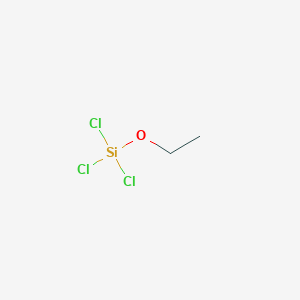
Trichloro(ethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(ethoxy)silane is an organosilicon compound with the molecular formula C₂H₅Cl₃OSi. It is a colorless liquid that is primarily used in the synthesis of other silicon-containing compounds. This compound is known for its reactivity, particularly in hydrolysis and condensation reactions, making it valuable in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(ethoxy)silane can be synthesized through the reaction of silicon tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{SiCl}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OSiCl}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity silicon and hydrogen chloride gasThis method ensures high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts like acids or bases to facilitate the reaction.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trichloro(ethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification techniques to create hydrophobic or hydrophilic surfaces.
Biology: Utilized in the preparation of biocompatible materials and coatings for medical devices.
Medicine: Plays a role in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of high-purity silicon for electronics and photovoltaic cells .
Wirkmechanismus
The mechanism of action of trichloro(ethoxy)silane primarily involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The compound reacts with water or alcohols to form silanols, which can further condense to form siloxane networks. This reactivity is harnessed in various applications, from surface coatings to the synthesis of complex silicon-based materials .
Vergleich Mit ähnlichen Verbindungen
Triethoxysilane: Similar in structure but contains ethoxy groups instead of chlorine atoms.
Tetrachlorosilane: Contains four chlorine atoms and is used in similar applications but has different reactivity.
Hexaethoxydisiloxane: Contains two silicon atoms and is used in the synthesis of siloxane polymers.
Uniqueness: Trichloro(ethoxy)silane is unique due to its combination of ethoxy and chlorine groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over hydrolysis and condensation reactions .
Eigenschaften
CAS-Nummer |
1825-82-7 |
|---|---|
Molekularformel |
C2H5Cl3OS |
Molekulargewicht |
183.5 g/mol |
IUPAC-Name |
trichloro(ethoxy)-λ4-sulfane |
InChI |
InChI=1S/C2H5Cl3OS/c1-2-6-7(3,4)5/h2H2,1H3 |
InChI-Schlüssel |
WGFFRGRJYDJNNR-UHFFFAOYSA-N |
SMILES |
CCO[Si](Cl)(Cl)Cl |
Kanonische SMILES |
CCOS(Cl)(Cl)Cl |
Key on ui other cas no. |
1825-82-7 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















